3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-yl)propanamide is a complex organic compound that features a unique combination of benzoxazole, oxadiazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivative, which is then coupled with an oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .
Medicine
Medicinally, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases .
Industry
In industry, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The benzoxazole and oxadiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-benzoxazol-2-yl derivatives: These compounds share the benzoxazole moiety and have similar chemical properties.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Uniqueness
What sets 3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-yl)propanamide apart is its combination of three distinct moieties, each contributing to its unique chemical and biological properties.
Properties
Molecular Formula |
C23H17ClN4O3S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
3-[3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C23H17ClN4O3S/c24-15-8-9-19-18(12-15)26-23(30-19)32-13-20-27-22(31-28-20)11-10-21(29)25-17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2,(H,25,29) |
InChI Key |
XSWNKBZOVKETCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC3=NC(=NO3)CSC4=NC5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
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